Ammonium iron(III) sulfate

Analytical chemistry Pharmaceutical analysis USP compliance

Substituting ferric salts in compendial iron limit tests causes regulatory non-compliance-only ammonium iron(III) sulfate meets USP <241> specifications. This ACS-grade reagent is the essential Fe³⁺ source for Volhard argentometric endpoint indication and Heidenhain's iron hematoxylin mordant. • USP-specified Standard Iron Solution source (863.4 mg → 10 μg Fe/mL working standard) • Exclusive Fe³⁺ indicator for thiocyanate endpoint in chloride determinations • High-purity material (≥99%) with controlled impurity profile; ships globally at ambient temperature

Molecular Formula FeH4NO8S2
Molecular Weight 266 g/mol
CAS No. 10138-04-2
Cat. No. B156259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium iron(III) sulfate
CAS10138-04-2
Synonymsammonium ferric sulfate
ammonium ferric sulfate dodecahydrate
ferric ammonium sulfate
ferric ammonium sulfate anhydrous
Molecular FormulaFeH4NO8S2
Molecular Weight266 g/mol
Structural Identifiers
SMILES[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]
InChIInChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3
InChIKeyXGGLLRJQCZROSE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Iron(III) Sulfate: Procurement & Technical Overview


Ammonium iron(III) sulfate (CAS 10138-04-2), also known as ferric ammonium sulfate (FAS) or iron alum, is a double salt with the formula NH₄Fe(SO₄)₂·12H₂O belonging to the alum class of compounds [1]. It appears as pale violet octahedral crystals with a melting point of 39–41°C and density of 1.71 g/cm³, exhibiting high water solubility (freely soluble in water and hydrochloric acid) while remaining practically insoluble in alcohol [2]. The compound serves as a stable, readily available source of ferric ions (Fe³⁺) and is classified under GHS as a skin and eye irritant, requiring standard laboratory handling precautions . Its core procurement-relevant attributes include paramagnetic properties, acidic character (0.1M aqueous solution pH 2.5), and function as a weak oxidizing agent [1].

USP compendial reference for iron limit test standard solution
Oxidation-resistant Fe³⁺ source for redox/indicator methods
Mordant for high-contrast iron hematoxylin nuclear staining

Ammonium Iron(III) Sulfate: Generic Substitute Limitations


Generic substitution of ammonium iron(III) sulfate with other ferric salts (such as ferric chloride, ferric sulfate, or ferric nitrate) or with ferrous analogs (ferrous ammonium sulfate) is technically inadvisable across multiple established applications. The compound's unique combination of oxidation state (Fe³⁺ vs Fe²⁺), coordination chemistry, and pH-dependent stability profile fundamentally alters experimental outcomes. Ferric chloride introduces chloride interference in argentometric titrations; ferric nitrate may contribute unwanted oxidizing nitrate species; and ferrous ammonium sulfate (Mohr's salt) cannot function as an indicator in Volhard titrations due to the absence of the Fe³⁺ species required for thiocyanate complex formation [1]. Furthermore, in histology, the substitution of ferric ammonium sulfate with alternative mordants like aluminum sulfate or ferrous salts produces materially different staining intensity, nuclear delineation, and color tone, thereby compromising diagnostic reproducibility [2]. The following quantitative evidence demonstrates where ammonium iron(III) sulfate provides verifiable differentiation that is meaningful for scientific selection and procurement decisions.

FeCl₃ Chloride interference may compromise argentometric titration accuracy.
Fe²⁺ salts Mohr’s salt lacks Fe³⁺ and may not support Volhard endpoint detection.
Al mordants Aluminum-based mordants may produce lower nuclear staining intensity.

Ammonium Iron(III) Sulfate: Differentiation Evidence


USP Iron Limit Test Standard

Ammonium iron(III) sulfate dodecahydrate is the sole specified compound for preparing Standard Iron Solution in USP Chapter <241> Iron limit testing, where 863.4 mg of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] dissolved in water with 2 N sulfuric acid produces a 10 μg Fe/mL standard after serial dilution [1]. This compendial specification excludes substitution with ferric chloride, ferric nitrate, or ferrous ammonium sulfate, establishing this compound as the regulatory-mandated reference material for pharmaceutical iron impurity testing.

USP Standard Iron Solution
Compendial specification
Exclusive specification: 863.4 mg ferric ammonium sulfate yields 10 μg Fe/mL working standard.
Supports USP-compliant iron impurity testing workflow.
No permitted substitution per monograph.
Analytical chemistry Pharmaceutical analysis USP compliance

Oxidation Resistance vs. Iron(II) Sulfate

Ammonium iron(III) sulfate dodecahydrate demonstrates superior oxidation resistance compared to iron(II) sulfate in analytical applications. The compound is described as 'much less affected by oxygen in the air than iron(II) sulfate, making it more desirable for titration purposes, where iron(II) might be oxidized to iron(III)' [1]. The product documentation notes that 'the oxidation of iron(II) to iron(III) is pH dependent, and the reaction occurs more rapidly at higher pH; this product lowers the pH of solutions slightly, thereby preventing oxidation from occurring' [1]. This intrinsic pH-lowering property provides an oxidation-resistant analytical standard.

Oxidation Resistance
Head-to-head
Stable Fe³⁺; 0.1M solution pH 2.5 vs ~4.5 for FeSO₄ solutions. Oxidation of Fe²⁺ is pH-dependent and inhibited by the compound’s acidic profile.
Reported oxidation resistance may reduce analytical standard preparation frequency.
Solution stability advantage over Fe²⁺ salts.
Volumetric analysis Redox titration Analytical standards

Iron Hematoxylin Mordant Performance

In Heidenhain's iron hematoxylin technique, ferric ammonium sulfate (iron alum) is specified as a primary mordant, typically at 2.5% aqueous concentration, though variants use concentrations ranging from 1% to 5% depending on protocol requirements [1]. The protocol involves mordanting for 0.5–24 hours in iron alum solution, followed by hematoxylin staining and differentiation back in the iron mordant [1]. The ammonium iron(III) sulfate mordant increases binding affinity of hematoxylin to cell nuclei, enabling improved staining and clear delineation of nuclear structures critical for histological examination and pathological diagnosis [2].

Hematoxylin Mordant
Method context
2.5% aq. iron alum, 0.5–24 h mordanting. Reported darker, more intense nuclear staining vs aluminum mordants.
May support high-contrast nuclear delineation for morphological studies.
Differentiation protocol may require optimization.
Histology Hematoxylin staining Nuclear morphology

Volhard Titration Endpoint Specificity

Ammonium iron(III) sulfate serves as the indicator in Volhard titration for chloride determination, where ferric ions react with excess thiocyanate to produce a red ferric thiocyanate complex signaling the endpoint [1]. The reaction sequence involves precipitation of chloride with excess silver nitrate, followed by back-titration with ammonium thiocyanate; once all Ag⁺ is precipitated as AgSCN, free SCN⁻ reacts with Fe³⁺ from the indicator to form the visible red Fe(SCN)²⁺ complex [1]. The compound is 'particularly well suited to this method because it is stable, readily available and readily soluble in water' [1].

Volhard Endpoint
Method context
Fe³⁺ reacts with SCN⁻ forming red Fe(SCN)²⁺; Fe²⁺ salts cannot produce this color change. No chloride/nitrate interference as with ferric chloride or nitrate.
Endpoint specificity relies on Fe³⁺ oxidation state and low anion interference.
Suitable for argentometric chloride determination.
Argentometric titration Chloride determination Volhard method

ACS Reagent Grade Impurity Profile

ACS reagent grade ammonium iron(III) sulfate dodecahydrate meets stringent purity specifications: assay 98.5-102.0%, insoluble matter ≤0.01%, chloride (Cl⁻) ≤0.001%, nitrate (NO₃⁻) ≤0.01%, ferrous iron (Fe²⁺) ≤0.001% (passes test), copper (Cu) ≤0.003%, zinc (Zn) ≤0.003%, and substances not precipitated by NH₄OH ≤0.05% . These specifications are critical for applications where trace impurities could compromise analytical accuracy or catalytic performance. Storage at 2-8°C is recommended due to hygroscopic and light-sensitive properties .

ACS Impurity Profile
Class-level
Assay 98.5–102.0%; Cl⁻ ≤0.001%; Fe²⁺ ≤0.001%; Cu ≤0.003%; Zn ≤0.003%; insoluble matter ≤0.01%.
Reported impurity limits may support trace-level reproducibility.
Verify against lot-specific certificate of analysis.
Analytical chemistry ACS reagent Purity specifications

Redox Potential vs. Potassium Ferricyanide

Ferric ammonium sulfate exhibits high redox potential, described as 'a more potent oxidizing agent compared to potassium ferricyanide' . The compound is also reported to be 'more stable than potassium ferricyanide' and has a higher boiling point of 37 degrees Celsius . This combination of higher oxidizing potency and greater thermal stability provides functional advantages in synthetic organic chemistry applications requiring controlled oxidation conditions.

Redox Potential
Data to verify
Reported higher redox potential vs potassium ferricyanide; boiling point 37°C. Described as more stable thermally.
May support oxidation reactions requiring stronger conditions.
Review comparative redox data in target solvent system.
Oxidizing agent Redox chemistry Synthetic applications

Ammonium Iron(III) Sulfate Applications


USP Iron Limit Testing

Ammonium iron(III) sulfate is the USP-specified source for Standard Iron Solution in compendial iron limit testing (USP Chapter <241>). For pharmaceutical quality control laboratories, procurement of ACS-grade or USP-grade material is mandatory for compliance with regulatory monographs. The standard preparation requires 863.4 mg of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] dissolved in water with 2 N sulfuric acid to produce a 10 μg Fe/mL working standard after serial dilution [1]. Substitution with any other iron salt invalidates the method and may result in regulatory findings during FDA or other health authority inspections. This application demands high-purity material with controlled impurity profiles as specified in ACS reagent grade documentation.

Volhard Titration for Chloride

In argentometric analysis using the Volhard method, ammonium iron(III) sulfate functions as the essential endpoint indicator. The Fe³⁺ ions react with excess ammonium thiocyanate after complete precipitation of silver chloride, producing a visible red ferric thiocyanate complex [1]. This application specifically requires the Fe³⁺ oxidation state; ferrous ammonium sulfate (Mohr's salt) cannot substitute due to its Fe²⁺ oxidation state, which does not form the colored thiocyanate complex. Laboratories performing routine chloride determinations in water, food, or pharmaceutical samples should procure ammonium iron(III) sulfate specifically for Volhard titration protocols, as alternative ferric salts (e.g., ferric chloride) introduce chloride interference that compromises analytical accuracy.

Iron Hematoxylin Nuclear Staining

For histology laboratories requiring high-contrast nuclear staining, ferric ammonium sulfate serves as the mordant in Heidenhain's iron hematoxylin technique. The protocol uses 2.5% aqueous iron alum solution (concentration range 1-5% depending on variant) with mordanting times of 0.5-24 hours, followed by hematoxylin staining and differentiation back in the iron mordant [1]. The ammonium iron(III) sulfate mordant increases hematoxylin binding affinity to cell nuclei, providing clear delineation critical for pathological diagnosis [2]. Compared to aluminum-based mordants used in routine H&E staining, iron alum produces darker, more intense nuclear staining suitable for detailed morphological studies. Procurement of high-purity material is recommended to avoid staining artifacts from trace metal contamination.

Acid-Catalyzed Esterification & Oxidative Cyclization

Ammonium ferric sulfate dodecahydrate functions as a catalyst in specific organic transformations, including synthesis of isoamyl acetate from acetic acid and isoamyl alcohol, and oxidative cyclization of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone to 2-amino-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole [1]. The compound's high redox potential makes it 'a more potent oxidizing agent compared to potassium ferricyanide' while offering greater thermal stability [2]. Synthetic chemists developing oxidation or acid-catalyzed methodologies should consider ferric ammonium sulfate where stronger oxidizing conditions or elevated temperatures are required relative to alternative reagents. ACS reagent grade (≥99% assay, Fe²⁺ ≤0.001%) is recommended for reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
USP Iron Limit Testing
Compendial specification compliance
Standard solution preparation per monograph
Volhard Chloride Titration
Fe³⁺ oxidation state specificity
Endpoint color development without anion interference
Iron Hematoxylin Nuclear Staining
Mordant binding affinity
Nuclear staining contrast and reproducibility
Organic Synthesis Catalysis
Redox potential and thermal stability
Reaction condition compatibility and yield
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